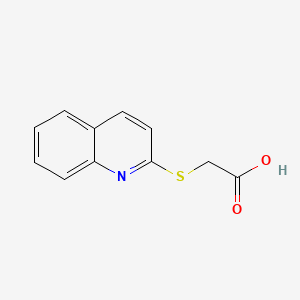

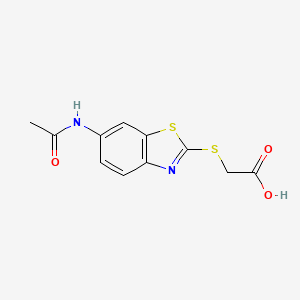

![molecular formula C7H6F3N3O3S B1297324 N-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-succinamic acid CAS No. 797806-64-5](/img/structure/B1297324.png)

N-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-succinamic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-succinamic acid” is a compound that belongs to the 1,3,4-thiadiazole class . The 1,3,4-thiadiazole nucleus is a heterocyclic five-membered ring that has gained prominence by exhibiting a wide variety of biological activities . It has interesting pharmacophores that display a broad spectrum of biological activity .

Synthesis Analysis

New 1,3,4-thiadiazole-based compounds were designed and synthesized . The synthesis process involves the use of low-molecular-weight drugs . The compounds were assessed by MTT assay against PC3 (prostate cancer), HT-29 (colon cancer), and SKNMC (neuroblastoma) cell lines .Molecular Structure Analysis

The molecular structure of “N-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-succinamic acid” is characterized by the presence of a 1,3,4-thiadiazole ring . The lower toxicity and in vivo stability of the 1,3,4-thiadiazole nucleus is attributed to its aromaticity .Chemical Reactions Analysis

The chemical reactions of “N-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-succinamic acid” involve the use of low-molecular-weight drugs to selectively destroy tumor cells or at least prevent their proliferation .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-succinamic acid” are characterized by its melting point and yield . For example, 3-Methoxy-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzothioamide (5d) has a melting point of 155 – 160°C and a yield of 45% .Wissenschaftliche Forschungsanwendungen

Application in Cancer Research

- Field : Pharmaceutical Chemistry

- Summary of Application : Compounds based on the 1,3,4-thiadiazole structure, such as N-(5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-Yl)Benzamide, have been designed and synthesized for their potential anticancer effects . These compounds have been assessed against various cancer cell lines, including PC3 (prostate cancer), HT-29 (colon cancer), and SKNMC (neuroblastoma) .

- Methods of Application : The anticancer effects of these compounds were assessed using an MTT assay . This is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

- Results : According to the MTT assay, some of the synthesized compounds exhibit higher cytotoxic activity (IC 50, μM range) than doxorubicin against PC3 and SKNMC cells but not HT29 cells . Compound 4d with ortho position of methoxy moiety activated caspases 3 and 9 in both PC3 and HT-29 cell lines .

Application in Leukemia Research

- Field : Pharmaceutical Chemistry

- Summary of Application : Compounds based on the 1,3,4-thiadiazole structure have been designed and synthesized for their potential anticancer effects . These compounds have been assessed against various leukemia cell lines, including K562 CML, Jurkat, and MT-2 .

- Methods of Application : The anticancer effects of these compounds were assessed using an MTT assay . This is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

- Results : According to the MTT assay, some of the synthesized compounds exhibit higher cytotoxic activity (IC 50, μM range) than doxorubicin against K562 CML and other leukemia cell lines (Jurkat and MT-2) and the HeLa human cervical carcinoma cell line after 48 h of incubation .

Application in Cervical Carcinoma Research

- Field : Pharmaceutical Chemistry

- Summary of Application : Compounds based on the 1,3,4-thiadiazole structure have been designed and synthesized for their potential anticancer effects . These compounds have been assessed against various leukemia cell lines, including K562 CML, Jurkat, MT-2, and the HeLa human cervical carcinoma cell line .

- Methods of Application : The anticancer effects of these compounds were assessed using an MTT assay . This is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

- Results : According to the MTT assay, some of the synthesized compounds exhibit higher cytotoxic activity (IC 50, μM range) than doxorubicin against K562 CML and other leukemia cell lines (Jurkat and MT-2) and the HeLa human cervical carcinoma cell line after 48 h of incubation .

Zukünftige Richtungen

The future directions for “N-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-succinamic acid” involve the discovery and development of new effective cancer therapies . There is a strong demand for the identification and discovery of new chemical structures that can act as more effective and reliable anticancer agents .

Eigenschaften

IUPAC Name |

4-oxo-4-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N3O3S/c8-7(9,10)5-12-13-6(17-5)11-3(14)1-2-4(15)16/h1-2H2,(H,15,16)(H,11,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTYFZPOMQNHYHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(=O)NC1=NN=C(S1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349607 |

Source

|

| Record name | N-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-succinamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-succinamic acid | |

CAS RN |

797806-64-5 |

Source

|

| Record name | N-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-succinamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(5-Amino-3-phenyl-3H-[1,2,4]thiadiazol-2-yl)-ethanone](/img/structure/B1297243.png)

![3-Isobutylcarbamoyl-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1297251.png)

![1,4-Diazabicyclo[3.2.2]nonane](/img/structure/B1297267.png)

![2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole](/img/structure/B1297269.png)

![4-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-yl)-benzoic acid](/img/structure/B1297279.png)

![Benzo[1,3]dioxol-5-ylmethyl-cyclohexyl-amine](/img/structure/B1297280.png)